molecular formula C6H8N2O2 B560862 1-Hydroxy-2,6-dimethylpyrimidin-4-one CAS No. 100114-61-2

1-Hydroxy-2,6-dimethylpyrimidin-4-one

Cat. No.: B560862
CAS No.: 100114-61-2
M. Wt: 140.142
InChI Key: RVCHWPRPNFOSPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxy-2,6-dimethylpyrimidin-4-one is a substituted pyrimidine compound that serves as a versatile building block in chemical and pharmaceutical research. This heterocyclic ligand can coordinate to metal centers such as Zinc(II) to form metal-organic complexes, which are of significant interest for studying optical properties, catalysis, and biological interactions . The compound belongs to a class of N-heterocyclic derivatives known for a range of bioactive properties, including antioxidant and anti-inflammatory activities . It is important to note that related hydroxypyrimidine compounds can exist in multiple tautomeric forms (hydroxy and oxo), a characteristic that can influence their chemical behavior and physical properties . Researchers value this chemical for its utility in synthesizing more complex molecular architectures and for probing biochemical pathways. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100114-61-2

Molecular Formula

C6H8N2O2

Molecular Weight

140.142

IUPAC Name

1-hydroxy-2,6-dimethylpyrimidin-4-one

InChI

InChI=1S/C6H8N2O2/c1-4-3-6(9)7-5(2)8(4)10/h3,10H,1-2H3

InChI Key

RVCHWPRPNFOSPE-UHFFFAOYSA-N

SMILES

CC1=CC(=O)N=C(N1O)C

Synonyms

4-Pyrimidinol, 2,6-dimethyl-, 1-oxide (6CI)

Origin of Product

United States

Synthetic Methodologies for 1 Hydroxy 2,6 Dimethylpyrimidin 4 One and Its Derivatives

Classical and Established Synthetic Routes

The traditional synthesis of pyrimidinone scaffolds, including hydroxylated derivatives, is rooted in fundamental organic reactions that have been refined over decades. These methods are characterized by their reliability and foundational role in heterocyclic chemistry.

The principal and most direct method for constructing the pyrimidin-4-one ring is through the condensation of a 1,3-dicarbonyl compound with a urea (B33335) or amidine derivative. For the synthesis of 2,6-dimethylpyrimidin-4-one derivatives, acetylacetone (B45752) serves as the key 1,3-dicarbonyl starting material. The reaction with urea, for instance, in an alcoholic solvent containing hydrogen chloride, yields 2-hydroxy-4,6-dimethylpyrimidine (which exists in the tautomeric 4-one form). google.com To achieve the N-hydroxy substitution characteristic of the title compound, a hydroxylamine (B1172632) derivative or a substituted urea can be employed.

A generalized scheme for this condensation is the reaction between a β-ketoester and an amidine. google.com This approach, known as the Pinner synthesis, is a versatile method for producing a wide range of substituted pyrimidines. mdpi.com For example, the reaction of ethyl acetoacetate (B1235776) with a suitable amidine can produce the corresponding 4-hydroxypyrimidine (B43898). google.com The synthesis of 3-hydroxy-2-methyl-benzpyrimidine-4-one has been proposed to occur through the nucleophilic addition of hydroxylamine to a quinoxalinone carbonyl group, followed by hydrolysis and subsequent ring closure, highlighting a viable pathway for introducing the N-hydroxy group. researchgate.net

Table 1: Examples of Condensation Reactions for Pyrimidinone Synthesis

1,3-Dicarbonyl CompoundAmidine/Urea SourceCatalyst/ConditionsProduct TypeReference
AcetylacetoneUreaHCl in Methanol, Reflux2-Hydroxy-4,6-dimethylpyrimidine google.com
β-KetoesterAmidineVaries4-Hydroxypyrimidine google.com
AcetylacetoneGuanidine HydrochlorideNa2CO3 in Water, Sonication2-Amino-4,6-dimethylpyrimidine (B23340) chemicalbook.com
AcetylacetoneThiourea (B124793)HCl in Ethanol4,6-Dimethylpyrimidine-2-thiol researchgate.net

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all starting materials. nih.gov The most renowned MCR for pyrimidinone synthesis is the Biginelli reaction. mdpi.com This one-pot acid-catalyzed cyclocondensation typically involves an aldehyde, a β-ketoester (like ethyl acetoacetate), and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). mdpi.comnih.govacs.org These DHPMs are valuable intermediates that can be further modified to create a diverse range of pyrimidinone derivatives. nih.gov

While the classic Biginelli reaction has certain limitations, modern variations have expanded its scope. nih.gov Strategies include modifying the three core components or employing novel catalysts to improve yields and product diversity. mdpi.comnih.gov For instance, iridium-pincer complexes have been shown to catalyze a regioselective multicomponent synthesis of pyrimidines from amidines and up to three different alcohols, proceeding through a sequence of condensation and dehydrogenation steps. nih.gov These MCR strategies offer significant advantages in terms of atom economy and reduced synthesis steps, making them attractive for building libraries of complex molecules. nih.gov

Rearrangement reactions, which alter the carbon skeleton or substituent positions within a molecule, are a powerful tool for the derivatization of existing pyrimidine (B1678525) rings. youtube.com These transformations can create isomers that are not easily accessible through direct synthesis.

One notable example is the Dimroth rearrangement, which involves the transposition of ring atoms, often a nitrogen and an exocyclic nitrogen-bearing substituent. This reaction has been effectively used in a traceless solid-phase synthesis to generate libraries of 7-aminothiazolo[4,5,-d]pyrimidines, where the rearrangement affords the fused heterocyclic core. acs.org

Another relevant transformation is the Boekelheide rearrangement. A study on the reaction of a pyrimidine N-oxide with acetic anhydride (B1165640) demonstrated its conversion to a 4-acetoxymethyl-substituted pyrimidine derivative. researchgate.net This reaction proceeds through radical intermediates and provides a method for functionalizing the pyrimidine ring at the methyl group via an N-oxide precursor. Such a strategy could be envisioned for derivatizing a 1-hydroxy-pyrimidin-4-one scaffold.

Advanced and Green Synthetic Approaches

Modern synthetic chemistry emphasizes the development of more efficient, selective, and environmentally benign methodologies. For pyrimidinone synthesis, this includes leveraging powerful reactions like nucleophilic substitutions and cycloadditions, as well as high-throughput techniques like solid-phase synthesis.

The pyrimidine ring is electron-deficient, which facilitates nucleophilic substitution reactions, particularly at the 2, 4, and 6 positions. slideshare.netyoutube.com This reactivity allows for the introduction of various functional groups onto a pre-formed pyrimidinone core. The substitution of leaving groups, such as halides, at these positions by nucleophiles like amines, alkoxides, or thiolates is a common strategy for derivatization. For example, sequential nucleophilic aromatic substitution (SNAr) reactions have been employed to create libraries of 2,4,8-trisubstituted pyrimidino[5,4-d]pyrimidines. nih.gov

Cycloaddition reactions offer a powerful method for constructing fused-ring systems or adding complex substituents to the pyrimidinone framework. These reactions involve the concerted formation of two new bonds. acs.org Examples include:

[2+2] Photocycloaddition: Uracil and its derivatives can react with olefins under UV irradiation to form cyclobutane-fused pyrimidinones. acs.org

[3+2] Cycloaddition: The exocyclic double bond of certain thiazolo[3,2-a]pyrimidine derivatives can act as a dipolarophile, reacting with azomethinylides to form complex dispyroheterocycles. mdpi.com

[4+2] Cycloaddition (Diels-Alder Type): 1,2,3-Triazines can react with amidines in an inverse-electron-demand Diels-Alder type reaction to yield 2,5-disubstituted pyrimidines. nih.gov

Higher-Order Cycloadditions: Reactions like the [8+2] cycloaddition of imidazo[1,2-a]pyrimidines provide a route to more complex, higher-order ring systems. researchgate.net

Table 2: Examples of Cycloaddition Reactions in Pyrimidine Chemistry

Reaction TypePyrimidine SubstrateReactantResulting StructureReference
[2+2] PhotocycloadditionUracilEthyleneCyclobutane-fused pyrimidinone acs.org
[3+2] Cycloaddition2-Benzylidenethiazolo[3,2-a]pyrimidineAzomethinylideDispyroheterocycle mdpi.com
[4+2] Cycloaddition1,2,3-TriazineAmidine2,5-Disubstituted pyrimidine nih.gov
[8+2] CycloadditionImidazo[1,2-a]pyrimidineVariesHigher-order fused rings researchgate.net

Solid-phase synthesis is a powerful technique for the rapid generation of large libraries of related compounds, which is invaluable in drug discovery. mdpi.com In this method, the starting material is anchored to a solid support (resin), and successive reagents are added in solution. Excess reagents and by-products are easily removed by washing the resin, simplifying purification.

This approach has been successfully applied to the synthesis of pyrimidinone derivatives. For example, a library of thiazolo-pyrimidinone derivatives was developed using a solid-phase method involving Thorpe-Ziegler and cyclization reactions on a Merrifield resin. mdpi.com Similarly, a solid-phase synthesis of 2,4,8-trisubstituted pyrimidino[5,4-d]pyrimidines has been developed using sequential SNAr reactions on resin-bound anilines, leading to the potential synthesis of a 16,000-compound library. nih.gov The use of traceless linkers allows for the final product to be cleaved from the resin without leaving any residual atoms from the linker, a technique used to create a 7-aminothiazolo[4,5,-d]pyrimidine library. acs.org The assistance of microwave heating can further accelerate reaction times and improve yields in solid-phase synthesis. researchgate.net

Green Chemistry Principles in the Synthesis of Hydroxypyrimidinones

The application of green chemistry principles to the synthesis of hydroxypyrimidinones and their derivatives is a crucial step toward developing more environmentally benign and sustainable chemical processes. paperpublications.orgjptcp.com Green chemistry focuses on designing products and processes that minimize the use and generation of hazardous substances. paperpublications.orgnih.gov This approach addresses future challenges by creating novel reactions that maximize desired products while minimizing by-products and waste. paperpublications.org The core principles of green chemistry, such as waste prevention, atom economy, the use of safer solvents, energy efficiency, and catalysis, provide a framework for creating more sustainable synthetic routes for these important heterocyclic compounds. paperpublications.orgnih.gov

A primary goal of green chemistry is to prevent waste rather than treating it after it has been created. nih.gov This involves designing synthetic pathways that reduce the environmental footprint at every stage. jptcp.comnih.gov For instance, traditional methods for synthesizing pyrimidine derivatives often utilized hazardous solvents and toxic reagents, leading to significant waste and negative environmental impact. rasayanjournal.co.in In contrast, modern green chemistry approaches employ safer techniques like catalysis, multicomponent reactions, and solvent-free methods to improve yields and reduce environmental harm. rasayanjournal.co.in

Atom Economy

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. jocpr.comprimescholars.com It provides a valuable metric for assessing the "greenness" of a synthesis. primescholars.com An ideal reaction would have 100% atom economy, meaning all the atoms from the reactants are found in the product, with no atoms wasted as by-products. primescholars.comacs.org This concept, introduced by Barry Trost, has shifted the focus of synthetic chemistry beyond just reaction yield to the intrinsic efficiency of the transformation at a molecular level. acs.orgnih.gov

Reactions that are inherently atom-economical include addition reactions, where all the atoms of the reactants are combined, and cycloadditions like the Diels-Alder reaction, which can achieve 100% atom economy. jocpr.comnih.gov In the context of synthesizing hydroxypyrimidinone derivatives, choosing reaction pathways that are additive in nature over those that generate stoichiometric by-products is a key green chemistry strategy. Even with a high percentage yield, a reaction can have a poor atom economy if it produces a significant amount of waste products. primescholars.comrsc.org

Table 1: Comparison of Atom Economy in Different Reaction Types

Reaction Type General Equation Atom Economy Notes
Addition A + B → C 100% All atoms from reactants are incorporated into the single product.
Substitution A-B + C → A-C + B < 100% 'B' is a leaving group and becomes a by-product.
Elimination A-B → A + B < 100% The starting material is split into multiple products.
Rearrangement A → B 100% Atoms within a molecule are rearranged, but none are lost.

This table illustrates the inherent atom economy of different general reaction types, highlighting why addition and rearrangement reactions are often preferred in green synthesis.

Use of Greener Solvents and Solvent-Free Conditions

The choice of solvent is critical in green chemistry, as solvents often constitute the largest proportion of mass in a chemical process and contribute significantly to waste and environmental impact. nih.gov Green chemistry promotes the use of safer, more environmentally benign solvents, such as water, or ideally, conducting reactions under solvent-free conditions. paperpublications.org

Solvent-free approaches, such as mechanochemical grinding, have been successfully applied to the synthesis of pyrimidine derivatives. nih.gov For example, the iodination of pyrimidines has been achieved by grinding the reactants together in the absence of a solvent, which is a simple, eco-friendly method that results in high yields and short reaction times (20-30 minutes). nih.gov This avoids the use of toxic reagents and acidic conditions like sulfuric and nitric acid that are common in traditional methods. nih.gov Another green approach involves the use of microwave irradiation in solvent-free conditions, which has been shown to be effective in the synthesis of fused pyrimidine systems. researchgate.net

The use of reusable catalysts in conjunction with greener solvents or solvent-free conditions further enhances the sustainability of the synthesis. For instance, a reusable nano ZnAl2O4 catalyst has been used for the solvent-free, one-pot synthesis of chromeno[2,3-d]pyrimidine derivatives, demonstrating high efficiency and the ability to be recycled multiple times without losing activity. rsc.org

Table 2: Comparison of Reaction Conditions for Pyrimidine Derivative Synthesis

Method Solvent Reaction Time Yield Environmental Impact Reference
Conventional Glacial Acetic Acid 96 hours Moderate High (use of corrosive acid) nih.gov
Mechanochemical Solvent-Free 20-30 minutes 70-98% Low (no solvent waste) nih.gov
Microwave-Assisted Ethanol 10 minutes Excellent Low (reduced time and energy) researchgate.net
Catalytic (Nano ZnAl2O4) Solvent-Free 2 minutes Excellent Very Low (reusable catalyst) rsc.org

This interactive table compares different synthetic methods for pyrimidine derivatives, highlighting the advantages of green chemistry approaches in terms of reaction time, yield, and environmental impact.

Catalysis

Catalysts play a pivotal role in green chemistry by enabling reactions to proceed more efficiently, often under milder conditions, and with greater selectivity. paperpublications.orgnih.gov Catalytic reagents are superior to stoichiometric reagents because they are used in small amounts and can, in principle, carry out a reaction an infinite number of times, thus reducing waste. nih.gov The development of heterogeneous catalysts is particularly important as they can be easily separated from the reaction mixture and reused, further minimizing waste. rasayanjournal.co.in

In the synthesis of pyrimidine derivatives, various catalytic approaches have been developed that align with green chemistry principles. For example, a novel catalytic technique using porous poly-melamine-formaldehyde (mPMF) has been created for the synthesis of triazolopyrimidines. rasayanjournal.co.in This heterogeneous catalyst can be reused for up to five cycles without a significant loss in its catalytic activity. rasayanjournal.co.in Similarly, the use of nano-sized catalysts, such as nano ZnAl2O4, has been shown to be highly effective due to their large surface area, leading to better catalytic activity in shorter reaction times. rsc.org

Energy Efficiency

Designing for energy efficiency is another key principle of green chemistry. paperpublications.orgnih.gov Synthetic methods should be conducted at ambient temperature and pressure whenever possible to minimize the environmental and economic impacts associated with energy consumption. paperpublications.org Innovative technologies such as microwave irradiation and ultrasonication are considered green technologies because they can significantly reduce reaction times and energy usage compared to conventional heating methods. paperpublications.orgresearchgate.net

Microwave-assisted synthesis has been successfully employed in the preparation of various pyrimidine derivatives. rasayanjournal.co.inresearchgate.net For example, in the synthesis of fused pyrimido[4,5-d]pyrimidine (B13093195) systems, microwave irradiation led to higher yields in significantly shorter reaction times compared to conventional heating. researchgate.net This method not only saves energy but also often results in cleaner reactions with easier work-up procedures. rasayanjournal.co.in

Table 3: Comparison of Conventional Heating vs. Microwave Irradiation for Synthesis

Parameter Conventional Heating Microwave Irradiation Advantage of Microwave
Reaction Time Hours to Days Minutes Significant Time Savings
Energy Consumption High Low Reduced Energy Costs
Product Yield Often Moderate Generally High to Excellent Improved Reaction Efficiency
Side Reactions More prevalent Often Minimized Cleaner Product Profile

This table provides a comparative overview of conventional heating and microwave irradiation, demonstrating the energy efficiency and effectiveness of microwave-assisted synthesis in line with green chemistry principles.

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs) are synthetic strategies in which three or more reactants are combined in a single reaction vessel to form a product that contains portions of all the reactants. rasayanjournal.co.in MCRs are highly convergent and adhere to the principles of green chemistry by improving efficiency, reducing the number of synthetic steps, and minimizing waste generation. rasayanjournal.co.in By combining several operational steps into one, MCRs save on solvents, energy, and purification efforts.

The synthesis of complex pyrimidine derivatives can be streamlined using MCRs. These one-pot syntheses offer a cleaner and more efficient alternative to traditional multi-step syntheses, often resulting in high yields of the desired product with simpler workup procedures. rasayanjournal.co.in

Reactivity and Transformation Pathways of 1 Hydroxy 2,6 Dimethylpyrimidin 4 One

Tautomerism and Isomerism Studies

The structural dynamics of 1-Hydroxy-2,6-dimethylpyrimidin-4-one are centrally governed by tautomerism, a form of constitutional isomerism involving the migration of a proton. Like other hydroxypyrimidinones, this compound can exist in equilibrium between different tautomeric forms, primarily keto-enol and amine-imine forms, which significantly influences its chemical properties and reactivity.

Hydroxypyrimidinones, including derivatives like this compound, are known to exhibit keto-enol tautomerism. nih.govresearchgate.net This process involves the interconversion between a ketone (the pyrimidinone form) and its corresponding enol (the hydroxypyrimidine form). For 4-hydroxypyrimidines, the equilibrium can involve multiple forms, including the pyrimidin-4(1H)-one and pyrimidin-4(3H)-one tautomers. researchgate.net

Computational and experimental studies on related pyrimidinone structures have shown that the keto form is generally more stable than the enol form. researchgate.netchemicalbook.com For instance, investigations into 4-hydroxypyrimidine (B43898) revealed that in the gas phase, the pyrimidin-4-one tautomer is the more stable structure. researchgate.net This preference is often attributed to the greater strength of the C=O double bond compared to the C=C double bond and the O-H single bond compared to the C-H single bond. masterorganicchemistry.com The presence of the N-hydroxy group in this compound introduces additional possibilities for tautomerism, including N-oxide forms.

The potential tautomeric equilibria for this compound are illustrated below.

Table 1: Potential Tautomeric Forms of this compound
Tautomeric FormStructural RepresentationKey Features
1H-Keto Form1H-Keto structureN(1)-hydroxy, C(4)=O keto group
Enol FormEnol structureC(4)-OH hydroxyl group
N-Oxide FormN-Oxide structureZwitterionic N-oxide structure

Substituents on the pyrimidine (B1678525) ring play a crucial role in modulating the position of the tautomeric equilibrium by exerting electronic and steric effects. numberanalytics.comnumberanalytics.com The stability of each tautomer can be significantly impacted by the presence of electron-donating or electron-withdrawing groups. numberanalytics.com

In this compound, the two methyl groups at positions 2 and 6 are electron-donating. These groups can influence the electron density within the heterocyclic ring, thereby stabilizing or destabilizing certain tautomeric forms. Theoretical studies on substituted pyrimidin-2(1H)-one have shown that electron-donating substituents can influence the energy barriers for proton transfer. researchgate.net While specific data for the 1-hydroxy-2,6-dimethyl derivative is limited, general chemical principles suggest that these methyl groups would stabilize adjacent positive charges or destabilize negative charges, thus altering the relative energies of the keto and enol tautomers compared to an unsubstituted ring. The solvent environment also plays a significant role, as polar solvents can stabilize more polar tautomers through mechanisms like hydrogen bonding. numberanalytics.comnumberanalytics.com

Spectroscopic techniques are essential for identifying and characterizing the predominant tautomeric forms of hydroxypyrimidinones in different states.

Solid Phase: In the solid state, X-ray crystallography provides definitive structural information. Studies on analogous compounds, such as 2-amino-5,6-dimethylpyrimidin-4-one, have shown a strong preference for the keto tautomer in the crystal lattice. nih.govresearchgate.net Infrared (IR) spectroscopy is also a valuable tool. For instance, the IR spectrum of solid 2-amino-5,6-dimethyl-4-hydroxypyrimidine suggested the presence of small amounts of the 4-hydroxy (enol) tautomer, even when the crystal structure was dominated by the keto form. nih.govresearchgate.net The presence of a strong absorption band in the carbonyl region (around 1600-1700 cm⁻¹) is indicative of the keto form.

Solution Phase: In solution, the tautomeric equilibrium is more dynamic. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary method for investigation. 1H NMR can distinguish between tautomers by observing distinct signals for protons attached to nitrogen, oxygen, and carbon atoms, which differ in their chemical environments. For example, the presence of two distinct tautomeric forms of a chromenopyrazolopyrimidinone in DMSO-d6 solution was confirmed by the appearance of separate NH/OH and tertiary proton signals in the 1H NMR spectrum. mdpi.com UV-Vis spectroscopy is also used to study tautomerism, as different tautomers exhibit distinct absorption maxima. The molar ratios of tautomeric forms can be influenced by solvent polarity, leading to shifts in the UV-Vis spectra. mdpi.com Studies on 4,6-dihydroxypyrimidine (B14393) derivatives have utilized UV spectroscopy to investigate protonation, which is intrinsically linked to tautomeric forms present in acidic solutions. nih.gov

Chemical Reactions and Functional Group Transformations

The pyrimidinone core of this compound, featuring multiple functional groups, serves as a versatile scaffold for chemical modification. Its reactivity is characterized by the interplay between its nucleophilic and electrophilic sites.

Derivatization of the pyrimidinone core allows for the synthesis of a wide range of analogues with modified properties. Strategies often target the hydroxyl group, the carbonyl group, or the ring itself. While specific derivatization of this compound is not extensively documented, methods applied to similar heterocyclic systems, such as 4-hydroxy-2-pyrones and quinazolinones, provide a framework for potential transformations.

One key strategy involves the O-functionalization of the hydroxyl group. As heterocyclic aromatic enols, related compounds like 4-hydroxy-2-pyrones are sufficiently acidic to act as effective nucleophiles in several reactions: nih.gov

Mitsunobu Reaction: This reaction couples an acidic nucleophile (like a hydroxypyrimidinone) with a primary or secondary alcohol under mild conditions, tolerating a wide range of functional groups. nih.govbeilstein-journals.org

Oxa-Michael Addition: The hydroxyl group can act as a nucleophile in conjugate additions to activated alkenes, forming new C-O bonds. nih.gov

Furthermore, the synthesis of related N-hydroxy heterocycles, such as 1H-1-hydroxy-quinazolin-4-ones, has been achieved through reductive cyclization of nitro precursors, demonstrating a pathway to construct and derivatize the core N-hydroxylated ring system. nih.govresearchgate.net

Table 2: Potential Derivatization Strategies for the Pyrimidinone Core
Reaction TypeTarget SiteDescriptionPotential Outcome
Mitsunobu ReactionN-OH groupCoupling with an alcohol using reagents like DIAD and PPh₃ to form an ether linkage. nih.govbeilstein-journals.orgFormation of N-alkoxy derivatives.
Oxa-Michael AdditionN-OH groupNucleophilic addition of the hydroxyl group to an α,β-unsaturated carbonyl compound. nih.govFormation of ether adducts.
Alkylation/AcylationN-OH groupReaction with alkyl halides or acyl chlorides under basic conditions.Formation of N-alkoxy or N-acyloxy derivatives.
Condensation ReactionsC(2) or C(6) Methyl GroupsReaction of an activated methyl group (as an enamine tautomer or carbanion) with an electrophile like an aldehyde. stackexchange.comFormation of styryl or related vinyl derivatives.

The reactivity of this compound is dictated by its electronically distinct centers, which can behave as either nucleophiles or electrophiles.

Nucleophilic Reactivity: The molecule possesses several nucleophilic sites. The oxygen of the N-hydroxy group can act as a nucleophile, as demonstrated in the O-functionalization reactions discussed previously. nih.gov Additionally, the methyl groups at positions 4 and 6 can exhibit nucleophilic character. These methyl groups are activated by the heterocyclic ring, and in an acidic medium, the molecule can exist in an enamine-like tautomeric form. This allows the α-carbon of the methyl group to act as a nucleophile, for example, in aldol-type condensation reactions with electrophiles like benzaldehyde. stackexchange.com The nitrogen atoms in the ring can also be protonated, indicating their basicity and nucleophilic nature. nih.gov

Electrophilic Reactivity: The primary electrophilic site is the carbonyl carbon (C4), which is susceptible to attack by nucleophiles. This is a characteristic reaction of α,β-unsaturated carbonyl systems. nih.gov The pyrimidine ring itself can act as an electrophile, particularly when activated. For example, related 4,6-dichloropyrimidines readily undergo chemoselective nucleophilic aromatic substitution (SNAr) reactions with amines, where the carbon atoms bearing the chloride leaving groups are the electrophilic centers. researchgate.net While this compound lacks such a leaving group, protonation of the ring in acidic media can enhance its electrophilicity, making it more susceptible to nucleophilic attack. nih.gov

Regioselectivity and Stereoselectivity in Chemical Reactions Involving Hydroxypyrimidinones

The concepts of regioselectivity and stereoselectivity are fundamental to understanding the chemical behavior of hydroxypyrimidinones, including this compound. These principles govern the spatial orientation and the specific location of bond-forming and bond-breaking events in chemical reactions, ultimately determining the structure of the resulting products.

Regioselectivity refers to the preference for a reaction to occur at one specific site over another, leading to the formation of one constitutional isomer in favor of others. In the context of hydroxypyrimidinones, the presence of multiple functional groups and reactive sites on the heterocyclic ring—such as the nitrogen atoms, the oxygen of the hydroxyl and carbonyl groups, and the carbon atoms of the ring—makes regioselectivity a critical consideration in their transformation pathways.

For instance, in alkylation reactions of analogous heterocyclic systems like 2-pyridones, a challenge often arises from the competition between N-alkylation and O-alkylation due to tautomerism. organic-chemistry.org While specific studies on this compound are not widely available, the principles governing the regioselective alkylation of similar structures, such as 2-thiopyrimidines, have been investigated. In these cases, reaction conditions can be tuned to selectively yield S-alkylated products. bjmu.edu.cn This suggests that for hydroxypyrimidinones, factors like the choice of solvent, base, and alkylating agent would be crucial in directing the reaction towards either N-alkylation or O-alkylation.

Electrophilic substitution reactions, such as halogenation, also present questions of regioselectivity. The directing effects of the existing substituents on the pyrimidinone ring will influence the position of the incoming electrophile. For activated systems like hydroxy pyridines, regioselective monobromination can be achieved with high yields using reagents like N-bromosuccinimide (NBS). researchgate.net The hydroxyl group and the methyl groups on the this compound ring would similarly be expected to activate the ring towards electrophilic attack and direct the substitution to specific positions. The prediction of regioselectivity in such reactions can often be aided by computational methods that calculate the relative energies of reaction intermediates. wuxibiology.com

Stereoselectivity , on the other hand, is the preference for the formation of one stereoisomer over another. This is particularly relevant in reactions that create new chiral centers. While the parent this compound is not chiral, reactions involving this scaffold can lead to the formation of chiral products, where stereoselectivity becomes a key factor.

A prime example of stereoselective reactions is cycloaddition. numberanalytics.com Cycloaddition reactions, such as the Diels-Alder or 1,3-dipolar cycloadditions, are powerful methods for constructing cyclic molecules with a high degree of stereocontrol. libretexts.orglibretexts.org The stereochemical outcome of these reactions is often dictated by the geometry of the reactants and the orbital symmetry rules governing the transition state. pressbooks.pub For instance, in a Diels-Alder reaction where a pyrimidinone derivative might act as a dienophile, the stereochemistry of the resulting cyclohexene (B86901) ring would be determined by the endo or exo approach of the diene. libretexts.org Although specific examples involving this compound are not detailed in the available literature, the general principles of stereoselectivity in cycloadditions would apply. mdpi.com

It is important to note that while the general principles of regioselectivity and stereoselectivity provide a framework for predicting the outcomes of reactions involving this compound, detailed experimental studies with specific data on reaction conditions, yields, and isomer ratios are necessary for a complete understanding. The following table summarizes hypothetical regioselective outcomes in common reactions based on established principles for analogous heterocyclic systems, in the absence of specific research findings for the title compound.

Reaction TypeReagentsPotential Regioisomeric ProductsControlling Factors
AlkylationAlkyl halide, BaseN-alkylation vs. O-alkylationNature of base, solvent polarity, nature of alkyl halide
HalogenationN-Bromosuccinimide (NBS)Substitution at different ring carbonsDirecting effects of hydroxyl and methyl groups, reaction solvent
NitrationHNO3/H2SO4Substitution at different ring carbonsActivating/deactivating nature of substituents, steric hindrance

Coordination Chemistry of 1 Hydroxy 2,6 Dimethylpyrimidin 4 One and Its Metal Complexes

Ligand Design and Metal Chelation Principles

The ability of a molecule to act as a ligand and form stable complexes with metal ions is dictated by several factors, including the nature and position of its donor atoms, its steric profile, and its electronic properties. For 1-Hydroxy-2,6-dimethylpyrimidin-4-one, the key features governing its chelating behavior are the nitrogen and oxygen atoms within its structure.

In hydroxypyrimidinone ligands, the hydroxyl group and the adjacent carbonyl group create a bidentate binding site that can effectively chelate metal ions. The deprotonated hydroxyl group provides a hard oxygen donor, while the carbonyl oxygen acts as another coordination site. This O,O-donor set is particularly effective for binding to hard metal ions.

The pyrimidine (B1678525) ring itself contains two nitrogen atoms. While the endocyclic nitrogen atoms in the pyrimidine ring can potentially act as donor sites, in the case of this compound, the primary coordination is expected to occur through the exocyclic hydroxyl and carbonyl oxygen atoms. This is analogous to the behavior observed in 3-hydroxy-4-pyridinones, where the hydroxyl and carbonyl oxygens are the primary sites of metal chelation. The nitrogen atoms in the pyrimidine ring can, however, influence the electronic properties of the ligand, thereby modulating the stability and reactivity of the resulting metal complexes.

In some pyrimidine derivatives, particularly those without the hydroxyl group, the ring nitrogen atoms can directly participate in coordination. For instance, in complexes of 4,6-dimethylpyrimidine-2-thione, coordination has been observed to occur through a ring nitrogen and the exocyclic sulfur atom rsc.org. This highlights the versatility of the pyrimidine scaffold in ligand design.

The bidentate nature of hydroxypyrimidinones makes them excellent building blocks for the construction of multidentate ligands. By linking multiple hydroxypyrimidinone units together, it is possible to create ligands that can form highly stable, 1:1 complexes with metal ions. This approach has been extensively explored with hydroxypyridinones, leading to the development of hexadentate and octadentate chelators for various metal ions, including iron and actinides.

The synthesis of such multidentate ligands typically involves the functionalization of the hydroxypyrimidinone core to introduce linking groups. These linkers can be varied to control the flexibility and preorganization of the ligand, which in turn influences the stability and selectivity of the metal complexes. For example, tripodal ligands based on a central scaffold with three hydroxypyridinone arms have been shown to be highly effective sequestering agents for trivalent metal ions.

Ligand TypeDescriptionPotential Application
BidentateA single hydroxypyrimidinone unit.Forms complexes with a 3:1 ligand-to-metal ratio.
HexadentateThree hydroxypyrimidinone units linked together.Forms highly stable 1:1 complexes with trivalent metal ions.
OctadentateFour hydroxypyrimidinone units linked together.Designed for large metal ions like actinides.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with hydroxypyrimidinone-type ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

Cu(II) Complexes: Copper(II) complexes with N,O- and N,N-donor ligands have been extensively studied nih.govmostwiedzy.pl. For a bidentate ligand like this compound, the formation of a [CuL₂] complex with a square planar or distorted octahedral geometry (with solvent coordination) is expected. The synthesis of a hexanuclear copper(I) complex with 4,6-dimethylpyrimidine-2-thione, [Cu₆(dmpymt)₆], has been reported, where each copper atom is coordinated to one nitrogen and two sulfur atoms from three different ligands rsc.org.

Pb(II) Complexes: Lead(II) can form coordination polymers with mixed-ligand systems. For instance, a Pb(II) coordination polymer has been synthesized using 3,5-pyridinedicarboxylic acid and 1,4-benzenedicarboxylic acid nih.gov. The coordination environment around the Pb(II) ion is often hemidirected or holodirected, influenced by the lone pair of electrons on the lead atom.

Zn(II) Complexes: Zinc(II) complexes with various N- and O-donor ligands are common. A zinc(II)-based coordination polymer has been synthesized using 1,2-cyclopentanedicarboxylic acid nih.gov. With a bidentate O,O-donor ligand like this compound, the formation of a tetrahedral or octahedral [ZnL₂] or [ZnL₃]⁻ complex is plausible.

Ag(I) Complexes: Silver(I) has a strong affinity for N-heterocyclic donors and can form N-heterocyclic carbene (NHC) complexes nih.govsemanticscholar.orgmdpi.comacs.org. While not a carbene, the nitrogen atoms in the pyrimidinone ring could potentially coordinate to Ag(I), although coordination through the harder oxygen donors is less likely for the soft Ag(I) ion.

Metal IonExpected Complex GeometryRelevant Analog Studies
Cu(II)Square planar or distorted octahedralComplexes with N,O- and N,N-donors; 4,6-dimethylpyrimidine-2-thione complexes rsc.orgnih.govmostwiedzy.pl.
Pb(II)Coordination polymer, hemidirected or holodirected geometryMixed-ligand coordination polymers nih.gov.
Zn(II)Tetrahedral or octahedralCoordination polymers with dicarboxylic acids nih.gov.
Ag(I)Linear or trigonal planar (potential for N-coordination)N-heterocyclic carbene complexes nih.govsemanticscholar.orgmdpi.comacs.org.

Lanthanide ions are hard Lewis acids and exhibit a strong preference for coordination with hard donor atoms like oxygen. Therefore, hydroxypyrimidinones are excellent candidates for the formation of stable lanthanide complexes. The coordination chemistry of lanthanides with analogous 1-hydroxy-2-pyridinone (1,2-HOPO) ligands has been well-established, revealing highly luminescent and stable complexes acs.org.

The synthesis of lanthanide complexes with pyrimidine-based ligands often results in coordination polymers or discrete molecular complexes, depending on the ligand structure and reaction conditions. For example, lanthanide polychloride salts have been synthesized with pyridinium (B92312) counterions nih.gov. It is anticipated that this compound would form stable complexes with lanthanide ions, likely with a high coordination number (typically 8 or 9 for lanthanides). These complexes are expected to exhibit interesting photophysical properties, such as sensitized luminescence, where the pyrimidinone ligand absorbs light and transfers the energy to the lanthanide ion, resulting in characteristic sharp emission bands. The nature of substituents on the pyrimidine ring can be tuned to modify the spectroscopic properties of the resulting lanthanide complexes nih.gov.

Schiff base ligands, formed by the condensation of a primary amine with a carbonyl compound, are versatile chelating agents that have been widely used in coordination chemistry. Pyrimidinone moieties can be incorporated into Schiff base ligands to create multidentate systems with enhanced coordination capabilities.

The synthesis of Schiff bases from aminopyrimidine derivatives and their subsequent complexation with transition metals have been reported. These complexes often exhibit interesting biological activities. While there are no specific reports on Schiff bases derived from this compound, it is conceivable that the hydroxyl group could be modified or that other functional groups could be introduced to the pyrimidine ring to facilitate the formation of Schiff base ligands. These ligands would likely coordinate to metal ions through the imine nitrogen and other donor atoms present in the structure, leading to a diverse range of coordination geometries and properties.

Structural Analysis of Coordination Compounds

X-Ray Crystallography of Hydroxypyrimidinone Metal Complexes

Single-crystal X-ray diffraction is a powerful analytical technique that has been employed to elucidate the precise molecular structures of metal complexes involving hydroxypyrimidinone ligands. For instance, the crystal structure of a Cu(II) complex with the monodentate ligand 2,6-dimethylpyrimidin-4-(1H)-one, specifically [CuCl(C₆H₈N₂O)₂H₂O]Cl·3H₂O, has been determined. researchgate.net In this complex, the Cu(II) ion is coordinated by two nitrogen atoms from two separate 2,6-dimethylpyrimidin-4-(1H)-one ligands, one water molecule, and one chloride ion. researchgate.net Similarly, a Zn(II) complex, [ZnCl(C₆H₈N₂O)₂H₂O]NO₃·H₂O, showcases a distorted tetrahedral geometry around the Zn(II) cation, which is coordinated by two nitrogen atoms from the organic ligands, a water oxygen atom, and a chlorine atom. researchgate.net

The coordination can result in various geometries, such as square-pyramidal or octahedral, depending on the metal ion and other coordinating species present. nih.govjocpr.com In a ternary mononuclear copper(II) complex, a slightly distorted square-pyramidal coordination environment was observed. nih.gov The ability to obtain single crystals suitable for X-ray diffraction is a critical step in these structural determinations. researchgate.netresearchgate.net The resulting data on bond lengths and angles are crucial for understanding the nature of the metal-ligand interactions. researchgate.net

Table 1: Crystallographic Data for Selected Hydroxypyrimidinone Metal Complexes

CompoundCrystal SystemSpace GroupKey Coordination FeaturesReference
[CuCl(C₆H₈N₂O)₂H₂O]Cl·3H₂OMonoclinicP2₁/cCu(II) coordinated by 2 N atoms (ligand), 1 O atom (H₂O), and 1 Cl atom. researchgate.net
[ZnCl(C₆H₈N₂O)₂H₂O]NO₃·H₂OMonoclinicP2₁/nZn(II) in a distorted tetrahedral geometry with 2 N atoms (ligand), 1 O atom (H₂O), and 1 Cl atom. researchgate.net
Fe(II) complex with (RS)-4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphateMonoclinicNot specifiedOctahedral geometry proposed. jocpr.com
Co(II) complex with (RS)-4-(7-chloro-4-quinolyl amino) pentyldiethylamine diphosphateMonoclinicNot specifiedOctahedral geometry proposed. jocpr.com

It is important to note that sample preparation is crucial for successful X-ray crystallographic analysis, requiring soluble, homogenous, and sufficiently concentrated protein samples for crystallization. nih.gov

Analysis of Intermolecular Interactions, Including Hydrogen Bonding Networks, within Crystal Structures

The crystal packing of hydroxypyrimidinone metal complexes is significantly influenced by a variety of intermolecular interactions, with hydrogen bonding playing a particularly dominant role. These interactions dictate the formation of supramolecular architectures, which can range from simple dimers to complex three-dimensional networks. researchgate.netnih.govrsc.org

Hydrogen bonds of the types O–H···O, O–H···Cl, and N–H···O are commonly observed, connecting different chemical entities within the crystal lattice. researchgate.net For example, in the crystal structure of [CuCl(C₆H₈N₂O)₂H₂O]Cl·3H₂O, these hydrogen bonds link the complex cations, chloride anions, and water molecules into a three-dimensional network. researchgate.net The formation of these networks is a key factor in the stabilization of the crystal structure. researchgate.netresearchgate.net

The dimensionality of the hydrogen bond network can have a profound impact on the physical properties of the crystals. nih.gov For instance, a three-dimensional hydrogen bond network can lead to increased rigidity and stiffness compared to a two-dimensional layered structure. nih.gov The presence of functional groups capable of acting as hydrogen bond donors and acceptors, such as the hydroxyl and carbonyl groups in this compound, is crucial for the formation of these extensive networks. nih.govnih.gov

Table 2: Common Intermolecular Interactions in Hydroxypyrimidinone Complexes

Interaction TypeDescriptionSignificanceReferences
O–H···O Hydrogen BondingInteraction between a hydroxyl group and an oxygen atom.Key in forming chains, layers, and 3D networks. researchgate.netnih.gov
N–H···O Hydrogen BondingInteraction between an N-H group and an oxygen atom.Contributes to the formation of robust supramolecular clusters. researchgate.netnih.gov
C–H···O Hydrogen BondingWeaker hydrogen bond involving a carbon-hydrogen bond.Contributes to the overall stability of the crystal packing. nih.gov
π–π StackingAttractive, noncovalent interactions between aromatic rings.Can influence the packing of molecules with aromatic moieties. nih.gov

Applications of Hydroxypyrimidinone Coordination Chemistry

The unique coordination properties of this compound and its derivatives have led to their exploration in a variety of scientific and industrial applications. Their ability to form stable complexes with a range of metal ions is a key feature driving this research.

Metal Ion Sequestration and Transport Mechanisms

Hydroxypyrimidinone-based ligands have shown significant promise as agents for metal ion sequestration, a process crucial in areas such as environmental remediation and the treatment of metal overload in biological systems. These ligands can selectively bind to specific metal ions, facilitating their removal from a solution or biological medium.

For example, 1-hydroxy-2-pyridone (1,2-HOPO), a compound structurally related to this compound, has been demonstrated to be highly effective in the selective precipitation of uranium(VI) from mixtures containing other metal ions like thorium(IV). nih.gov The chelation-driven process results in the formation of a neutral [UO₂(HOPO)₂(H₂O)]·nH₂O complex, which precipitates out of the solution, leaving other metal ions behind. nih.gov The pH of the medium is a critical parameter in controlling the selectivity of this separation. nih.gov

The ability of these ligands to transport metal ions is also of interest. For instance, the zinc complex of N-hydroxypyridine-2-thione (Omadine) can enhance the transport of the ligand across cell membranes. nih.gov Once inside the cell, transmetallation can occur, where the ligand binds to other metal ions like copper and iron, influencing intracellular processes. nih.gov This highlights the potential of hydroxypyrimidinone complexes in drug delivery and modulating metal ion homeostasis. Furthermore, nanoscale metal-organic frameworks (MOFs) functionalized with carboxyl groups have been shown to be effective in the in vivo sequestration of uranium. researchgate.net

Advanced Materials Science Applications (e.g., Catalysis, Sensing, Gas Storage)

The coordination chemistry of hydroxypyrimidinones is being leveraged to develop advanced materials with novel properties and applications.

In the field of catalysis , metal complexes of hydroxypyrimidinones and related ligands can exhibit catalytic activity. The specific geometry and electronic properties of the metal center, influenced by the coordinating ligands, are key to their catalytic function. While specific examples for this compound are emerging, the broader class of metal complexes with N,O-donor ligands is widely studied for various catalytic transformations. mdpi.com

For sensing applications, the interaction of hydroxypyrimidinone-functionalized materials with specific analytes can generate a detectable signal. For example, silicon nanowire field-effect transistors modified with molecular layers can act as sensors for volatile organic compounds (VOCs). nih.gov The functional groups at the end of these molecular layers, which could include hydroxypyrimidinone moieties, play a crucial role in the interaction with VOCs, leading to changes in the electronic properties of the sensor. nih.gov

In the area of gas storage , metal-organic frameworks (MOFs) are a class of porous materials with exceptionally high surface areas that are being extensively investigated for storing gases like hydrogen, methane, and carbon dioxide. researchgate.netrsc.orgresearchgate.netnih.govnih.gov The structure of MOFs consists of metal ions or clusters connected by organic linkers. Hydroxypyrimidinone derivatives could potentially serve as such organic linkers, contributing to the formation of MOFs with tailored pore sizes and chemical environments for efficient and selective gas adsorption. researchgate.netrsc.orgnih.gov The goal is to develop materials that can store large amounts of gas at safe pressures and ambient temperatures. nih.gov

Corrosion Inhibition Studies Utilizing Pyrimidinone-Based Compounds

Pyrimidinone derivatives have been extensively studied as corrosion inhibitors for various metals and alloys, particularly in acidic environments. nih.govresearchgate.netbohrium.comacademicjournals.orgresearchgate.netresearchgate.net Corrosion is a major issue in many industries, and the use of organic inhibitors is a common and practical method for protection. nih.govmdpi.com

The effectiveness of pyrimidinone-based compounds as corrosion inhibitors stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. academicjournals.orgresearchgate.net This adsorption can occur through the heteroatoms (nitrogen and oxygen) present in the pyrimidinone ring, which can donate electrons to the vacant d-orbitals of the metal. nih.govresearchgate.net The presence of π-electrons in the aromatic ring also contributes to the interaction with the metal surface. nih.gov

Studies have shown that the inhibition efficiency of pyrimidinone derivatives increases with their concentration. mdpi.comresearchgate.net These compounds can act as mixed-type inhibitors, meaning they affect both the anodic and cathodic reactions of the corrosion process. researchgate.net The adsorption of these inhibitors on the metal surface often follows the Langmuir adsorption isotherm. researchgate.net The non-toxic nature of many pyrimidine derivatives makes them an environmentally friendly alternative to some traditional corrosion inhibitors. nih.govresearchgate.net

Table 3: Pyrimidinone Derivatives as Corrosion Inhibitors

InhibitorMetal/AlloyCorrosive MediumInhibition Efficiency (%)Reference
(E)-N-(3-((1,3-dimethyl-2,4,6-trioxohexahydropyrimidin-5-yl)diazenyl)-2,5-diethoxyphenyl)benzamide (MA-975)Copper1.0 M Nitric Acid89.59 nih.govresearchgate.net
(E)-6-(4-((4-chlorophenyl)diazenyl)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-1,3 dimethylpyrimidine-2,4(1H,3H)-dione (MA-978C)Copper1.0 M Nitric AcidLower than MA-975 nih.govresearchgate.net
2,6-Dimethylpyrimidine-2-amine and its derivativesCarbon-steel2 M HClEffective, increases with concentration academicjournals.org
1,5-Dimethyl-4-((2-methylbenzylidene)amino)-2-phenyl-1H-pyrazol-3(2H)-one (DMPO)Mild Steel1.0 M HCl87 mdpi.com

Computational Chemistry and Theoretical Investigations of 1 Hydroxy 2,6 Dimethylpyrimidin 4 One

Quantum Chemical Calculations

Quantum chemical calculations are at the heart of modern computational chemistry, offering a route to understanding molecular behavior at the atomic and electronic levels.

Density Functional Theory (DFT) Studies on Electronic and Structural Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. A DFT study on 1-Hydroxy-2,6-dimethylpyrimidin-4-one would typically begin with geometry optimization to find the most stable three-dimensional arrangement of its atoms. This process yields crucial information such as bond lengths, bond angles, and dihedral angles.

For instance, a study on a related compound, 2-amino-4,6-dimethyl pyrimidine (B1678525), utilized DFT with the B3LYP method and 6-31+G and 6-311++G basis sets to determine its optimized geometry, showing good agreement with experimental data. rsc.org Similar calculations for this compound would provide foundational data for all other computational analyses.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these orbitals and the HOMO-LUMO energy gap are critical in predicting a molecule's chemical reactivity and kinetic stability. nih.govwikipedia.org

A small HOMO-LUMO gap generally indicates a molecule that is more reactive and polarizable. nih.gov The analysis would involve visualizing the spatial distribution of the HOMO, which acts as an electron donor, and the LUMO, which acts as an electron acceptor, to predict sites of electrophilic and nucleophilic attack. researchgate.net

Natural Bond Orbital (NBO) Analysis for Intermolecular Bonding and Charge Transfer

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding delocalization of electron density, which is crucial for determining molecular stability arising from hyperconjugative interactions and charge transfer. researchgate.netdtic.mil This analysis provides a detailed picture of the donor-acceptor interactions within the molecule, quantifying the stabilization energies associated with electron delocalization from filled orbitals to empty orbitals. For example, in a study of a complex involving 2-amino-4-hydroxy-6-methylpyrimidine, NBO analysis was used to understand intermolecular interactions. dtic.mil

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. uni-muenchen.de It is an invaluable tool for identifying the electrophilic and nucleophilic sites of a molecule and for understanding intermolecular interactions. uni-muenchen.dewolfram.com The MEP map uses a color scale where red typically indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive electrostatic potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

Investigation of Non-Linear Optical (NLO) Properties

The study of non-linear optical (NLO) properties is important for the development of new materials for optoelectronic and photonic technologies. Computational methods can predict the NLO properties of a molecule, such as its polarizability and first-order hyperpolarizability. Molecules with large hyperpolarizability values are of significant interest for NLO applications. These calculations are often performed using DFT methods.

Theoretical Studies of Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-stacking)

Theoretical and computational chemistry provide powerful tools to investigate the non-covalent interactions that govern the supramolecular assembly of molecules like this compound. These studies offer insights into the strength, nature, and geometry of intermolecular forces, which are crucial for understanding the compound's crystal packing and its interactions in a biological context. The primary intermolecular interactions of interest for this pyrimidinone derivative are hydrogen bonding and pi-stacking.

Hydrogen Bonding

The molecular structure of this compound, featuring a hydroxyl group (-OH), a secondary amine within the pyrimidine ring (N-H), and carbonyl groups (C=O), makes it both a hydrogen bond donor and acceptor. Computational studies on closely related pyrimidinone systems have elucidated the nature and energetics of these crucial interactions.

Detailed quantum chemical calculations, particularly using the Quantum Theory of Atoms in Molecules (QTAIM), have been employed to characterize the hydrogen bonds in pyrimidinone derivatives. chemrxiv.orgnih.govresearchgate.net These studies reveal that the most significant and persistent intermolecular interactions are hydrogen bonds. For a series of substituted 2(1H)-pyrimidinones, it has been demonstrated that robust hydrogen bonds are a defining feature of their crystal structures, irrespective of the nature of substituents on the pyrimidine core. chemrxiv.orgresearchgate.net

Energy decomposition analyses from these theoretical studies provide quantitative measures of the strength of these hydrogen bonds. The following table summarizes average interaction energies for the types of hydrogen bonds prevalent in pyrimidinone structures, as determined by QTAIM analysis in a study on substituted 4-(trihalomethyl)-2(1H)-pyrimidinones. chemrxiv.orgnih.gov

Interaction TypeAverage Interaction Energy (kcal/mol)
N–H···O-16.55
C–H···O-6.48
Total Hydrogen Bond Contribution-21.64

These theoretical findings underscore the persistence and strength of hydrogen bonds in pyrimidinone systems. chemrxiv.orgnih.govresearchgate.net Computational methods such as Density Functional Theory (DFT) are instrumental in these investigations, often employing hybrid functionals like B3LYP with extended basis sets (e.g., 6-311++G(d,p)) to accurately model these interactions. nih.govnih.gov

Pi-Stacking

The aromatic nature of the pyrimidine ring in this compound also allows for the formation of π-π stacking interactions. These interactions, which involve the face-to-face or offset stacking of aromatic rings, are a significant force in the crystal engineering of nitrogen-containing heterocycles. nih.govmdpi.com

The electronic nature of substituents on the aromatic ring can modulate the strength and geometry of π-stacking interactions. nih.govrsc.org For instance, studies on substituted pyridinium (B92312) ions have shown that electron-donating groups can increase π-stacking interaction energies. nih.gov

Advanced Analytical Spectroscopic and Spectrometric Characterization Methods for 1 Hydroxy 2,6 Dimethylpyrimidin 4 One Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of 1-Hydroxy-2,6-dimethylpyrimidin-4-one in solution.

¹H and ¹³C NMR for Detailed Structural Elucidation

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are instrumental in confirming the identity and purity of this compound. The chemical shifts (δ) in the NMR spectra are indicative of the chemical environment of each nucleus.

In a typical ¹H NMR spectrum of a related compound, 2-Amino-4,6-dimethylpyrimidine (B23340), the methyl protons appear as a singlet, and the pyrimidine (B1678525) ring proton also gives rise to a singlet, with the amino protons appearing as a broad signal. chemicalbook.com For this compound, one would expect to observe distinct signals for the two methyl groups and the proton on the pyrimidine ring. The hydroxyl proton signal may be broad and its position can be concentration and solvent dependent.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the carbonyl carbon, the carbons of the pyrimidine ring, and the methyl carbons are all expected to be in characteristic regions of the spectrum.

Table 1: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Assignment
¹H~ 2.2 - 2.5SingletC2-CH₃
¹H~ 2.2 - 2.5SingletC6-CH₃
¹H~ 5.5 - 6.0SingletC5-H
¹HVariableBroad SingletN1-OH
¹³C~ 160 - 170SingletC4=O
¹³C~ 150 - 160SingletC2, C6
¹³C~ 100 - 110SingletC5
¹³C~ 20 - 25SingletC2-CH₃, C6-CH₃

Note: The predicted values are based on general principles of NMR spectroscopy and data for similar pyrimidine structures. Actual experimental values may vary depending on the solvent and other experimental conditions.

Concentration-Dependent NMR for Probing Intermolecular Interactions in Solution

Concentration-dependent NMR studies are a powerful tool for investigating intermolecular interactions, such as self-association through hydrogen bonding or π-stacking, in solutions of this compound. researchgate.net Changes in the chemical shifts of specific protons, particularly the N-OH proton and the aromatic C-H proton, upon varying the concentration of the sample can provide evidence for such interactions. researchgate.netresearchgate.net For instance, a downfield shift of the N-OH proton signal with increasing concentration often suggests the formation of intermolecular hydrogen bonds. researchgate.net This is because hydrogen bonding deshields the proton, causing it to resonate at a lower magnetic field. The magnitude of the chemical shift change can offer insights into the strength and nature of these non-covalent interactions. researchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

The IR spectrum is particularly useful for identifying characteristic stretching and bending vibrations. nih.gov Key expected absorptions for this compound would include:

A broad O-H stretching band from the hydroxyl group.

C-H stretching vibrations from the methyl groups.

A strong C=O stretching vibration from the keto group.

C=N and C=C stretching vibrations within the pyrimidine ring.

Various bending vibrations for C-H and the ring structure. ijera.com

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information to IR spectroscopy. ijera.com Often, vibrations that are weak in the IR spectrum are strong in the Raman spectrum, and vice versa. This is particularly true for symmetric vibrations and vibrations of non-polar bonds.

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Technique
O-H stretch3200 - 3600 (broad)IR
C-H stretch (methyl)2850 - 3000IR, Raman
C=O stretch1650 - 1700IR, Raman
C=N / C=C stretch (ring)1450 - 1600IR, Raman
C-H bend (methyl)1375 - 1450IR, Raman
Ring vibrationsVariousIR, Raman

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to show absorption bands corresponding to π → π* and n → π* transitions associated with the pyrimidine ring and the carbonyl group. nih.gov The position and intensity of these absorption maxima (λ_max) can be influenced by the solvent polarity and pH. nih.govresearchgate.net For example, a study on a similar compound, 6-hydroxy-2-methylpyrimidin-4(3H)-one, showed shifts in the absorption maximum with changes in the acidity of the solution, indicating protonation events. nih.gov

Table 3: Expected UV-Vis Absorption Data for this compound

Transition Type Expected λ_max (nm) Solvent Effects
π → π200 - 300Can exhibit solvatochromism
n → π300 - 400Typically less intense; can be blue-shifted in polar solvents

Mass Spectrometry Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. chemrxiv.org In a typical mass spectrum, the molecular ion peak (M⁺) provides the exact mass of the molecule. youtube.com For this compound, high-resolution mass spectrometry (HRMS) would allow for the determination of its elemental composition with high accuracy.

Electron ionization (EI) is a common ionization technique that can induce fragmentation of the molecule. The resulting fragment ions provide valuable clues about the molecule's structure. mdpi.com Characteristic fragmentation pathways for pyrimidine derivatives often involve cleavages of the side chains and fragmentation of the heterocyclic ring. mdpi.com Analyzing these fragmentation patterns can help to confirm the proposed structure of this compound. youtube.com

X-ray Diffraction Studies: Single Crystal and Powder X-ray Diffraction

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional structure of a crystalline solid.

Powder X-ray Diffraction (PXRD) is used to analyze polycrystalline samples. youtube.com The resulting diffraction pattern is a fingerprint of the crystalline phase and can be used for phase identification and to assess the purity of the sample. While PXRD provides less detailed structural information than single crystal XRD, it is a valuable tool for characterizing the bulk material and for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. youtube.com

Electrochemical and Other State-of-the-Art Analytical Techniques in Pyrimidinone Research

The study of pyrimidinone compounds, including this compound, benefits significantly from the application of modern analytical methodologies. These techniques provide detailed insights into their electrochemical properties and molecular structure.

Electrochemical Analysis

Electrochemical methods are powerful tools for investigating the redox behavior of pyrimidinone derivatives. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are instrumental in determining the oxidation and reduction potentials of these molecules, which can shed light on their reactivity and potential applications in areas like electro-synthesis and sensor technology.

Research on compounds structurally related to this compound provides a framework for understanding its potential electrochemical characteristics. For instance, the electrochemical synthesis of pyrimidin-2(1H)-ones has been achieved through a one-pot method, where cyclic voltammetry was used to study the electro-oxidation mechanism. rsc.org This study indicated a two-electron, two-proton transfer process. rsc.org Similarly, the electrosynthesis of 1-hydroxy-quinazolin-4-ones, which share the N-hydroxy-α,β-unsaturated amide moiety with the target compound, has been explored. nih.gov In this work, cyclic voltammetry was employed to elucidate the selective reduction of a nitro precursor to a hydroxylamine (B1172632), a key step in the formation of the N-hydroxy heterocycle. nih.gov

Interactive Data Table: Electrochemical Parameters for Related Pyrimidinone Derivatives

CompoundTechniqueElectrodeKey FindingsReference
Pyrimidin-2(1H)-onesCyclic VoltammetryNot SpecifiedElectro-oxidation proceeds via a two-step process involving two electrons and two protons. rsc.org
1H-1-hydroxy-2-methyl-quinazolin-4-oneCyclic VoltammetryGlassy Carbon, Boron-Doped DiamondMechanistic studies highlighted the selective reduction of the nitro substrate to hydroxylamine. nih.gov

Note: This table is based on data for structurally related compounds due to the absence of specific experimental data for this compound in the searched literature.

Other State-of-the-Art Analytical Techniques

Beyond electrochemical methods, a range of spectroscopic and spectrometric techniques are indispensable for the comprehensive characterization of pyrimidinone derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the molecular structure of compounds like this compound. Spectral data for related compounds such as 4,6-dimethylpyrimidine (B31164) and 2-amino-4,6-dimethylpyrimidine are available and can serve as a reference for interpreting the spectra of the target compound. chemicalbook.comnih.gov For instance, the chemical shifts of the methyl protons and the pyrimidine ring protons provide direct evidence of the compound's structure.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of the compound. Electron ionization (EI) and electrospray ionization (ESI) are common techniques used. The NIST WebBook provides mass spectral data for related molecules like 4(1H)-Pyrimidinone, 6-hydroxy-. nist.gov

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy helps in identifying the functional groups present in the molecule. The characteristic vibrational frequencies of the C=O, O-H, N-H, and C-N bonds in the pyrimidinone ring can be observed. The NIST WebBook also contains IR spectral data for analogous compounds such as 1-Piperidinyloxy, 4-hydroxy-2,2,6,6-tetramethyl-. nist.gov

X-ray Crystallography: For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional molecular structure, including bond lengths, bond angles, and crystal packing information. The synthesis and characterization of niobocene complexes with a 6-hydroxy-2,4-dimethylpyrimidine ligand have been reported, where X-ray diffraction was used to determine the molecular structure. csic.es

Interactive Data Table: Spectroscopic Data for Related Dimethylpyrimidine Derivatives

CompoundAnalytical TechniqueKey Spectral DataReference
4,6-Dimethylpyrimidine¹H NMR (90 MHz, CDCl₃)δ (ppm): 8.956, 7.060, 2.486 chemicalbook.com
4,6-DimethylpyrimidineMass Spectrometry (EI)Molecular Ion (m/z): 108 chemicalbook.com
2-Amino-4,6-dimethylpyrimidine¹H NMRAvailable in spectral databases. nih.govchemicalbook.com
2-Amino-4,6-dimethylpyrimidineMass Spectrometry (GC-MS)Molecular Ion (m/z): 123 nih.gov
4-Hydroxy-2,6-dimethylpyrimidineMelting Point198.5-200 °C sigmaaldrich.com

Note: This table presents available data for closely related compounds to infer the expected analytical characteristics of this compound.

The combination of these advanced analytical techniques provides a robust framework for the characterization of this compound and other pyrimidinone derivatives, enabling detailed structural elucidation and the investigation of their chemical properties.

Q & A

(Basic) What are the common synthetic routes for 1-Hydroxy-2,6-dimethylpyrimidin-4-one, and how can reaction conditions be optimized for yield?

Answer:
The synthesis typically involves condensation reactions of malonamide derivatives with aldehydes or ketones, followed by cyclization. For example, analogous pyrimidinones (e.g., 2-substituted-5,7-dimethyl pyrido[2,3-d]pyrimidin-4(1H)-ones) are synthesized via oxidation of dihydropyrimidinones using agents like MnO₂ . Optimization includes:

  • Temperature control : Reactions conducted at 60–80°C improve cyclization efficiency.
  • Catalyst use : Acidic or basic catalysts (e.g., HCl or NaHCO₃) enhance condensation rates.
  • Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) isolates the product .

(Basic) What spectroscopic techniques are critical for confirming the structure of this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituents on the pyrimidine ring. For example, a singlet at δ 2.5 ppm (CDCl₃) corresponds to methyl groups, while hydroxyl protons appear as broad peaks near δ 10–12 ppm .
  • IR Spectroscopy : Stretching vibrations at ~3200 cm⁻¹ (O–H) and ~1650 cm⁻¹ (C=O) confirm functional groups .
  • HRMS : Exact mass analysis validates molecular formula (e.g., C₆H₈N₂O₂ requires m/z 140.0586) .

(Advanced) How can computational modeling predict the tautomeric stability of this compound in solution?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) compare the energy of keto-enol tautomers. Solvent effects (e.g., water) are modeled using the Polarizable Continuum Model (PCM). Key steps:

Geometry optimization of tautomers.

Frequency analysis to confirm minima.

Gibbs free energy comparison to determine dominant tautomer (e.g., keto form in non-polar solvents) .

(Advanced) What strategies resolve contradictions in reported biological activities of this compound derivatives?

Answer:

  • Dose-response studies : Validate activity across multiple concentrations (e.g., 1–100 µM) to rule out false positives.
  • Structural confirmation : Ensure purity via HPLC (C18 column, acetonitrile/water gradient) to exclude impurities .
  • Mechanistic assays : Use kinase inhibition or receptor-binding assays to correlate structure with function .

(Basic) How should researchers handle and store this compound to ensure stability?

Answer:

  • Storage : In airtight containers under inert gas (N₂ or Ar) at –20°C to prevent oxidation.
  • Handling : Use desiccants (e.g., silica gel) to avoid hygroscopic degradation .
  • Stability monitoring : Periodic NMR or TLC checks detect decomposition .

(Advanced) What methodologies assess the compound’s interaction with metal ions in catalytic systems?

Answer:

  • UV-Vis titration : Monitor absorbance shifts (e.g., 250–400 nm) upon addition of metal salts (e.g., Cu²⁺, Fe³⁺).
  • Job’s plot analysis : Determine stoichiometry (e.g., 1:1 or 2:1 ligand-metal ratios).
  • X-ray crystallography : Resolve coordination geometry (e.g., octahedral vs. square planar) .

(Basic) How is purity quantified, and what impurities are common in this compound synthesis?

Answer:

  • HPLC : Reverse-phase methods (C18 column, 0.1% TFA in mobile phase) quantify purity (>95%).
  • Common impurities : Unreacted starting materials (e.g., malonamide derivatives) or oxidation byproducts (e.g., quinone forms). GC-MS identifies volatile contaminants .

(Advanced) How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

Answer:

  • Substituent variation : Introduce electron-withdrawing groups (e.g., –NO₂) at C-2 to enhance electrophilicity.
  • Bioisosteric replacement : Replace hydroxyl with –SH to improve membrane permeability .
  • In silico docking : Use AutoDock Vina to predict binding affinities for target proteins (e.g., kinases) .

(Advanced) What experimental approaches validate the compound’s role in microbial ABA degradation pathways?

Answer:

  • Isotopic labeling : Track ¹⁴C-labeled ABA degradation products via LC-MS.
  • Enzyme assays : Incubate with rhizosphere bacterial lysates and measure ABA depletion over time .
  • Gene knockout : Use CRISPR-Cas9 to disrupt candidate genes in bacteria and assess degradation efficiency .

(Basic) What safety protocols are essential when working with this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine powders.
  • First aid : Flush eyes with water for 15 minutes if exposed; consult a physician .

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